Thymosin beta4
CAS No.: 77591-33-4
Cat. No.: VC21369656
Molecular Formula: C212H350N56O78S
Molecular Weight: 4963 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 77591-33-4 |
---|---|
Molecular Formula | C212H350N56O78S |
Molecular Weight | 4963 g/mol |
IUPAC Name | (4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C212H350N56O78S/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346)/t106-,107-,108-,109-,110+,111+,112+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,166-,167-,168-,169-,170-/m0/s1 |
Standard InChI Key | UGPMCIBIHRSCBV-XNBOLLIBSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C |
Structure and Basic Properties
Thymosin β4 in humans is encoded by the TMSB4X gene. According to the World Health Organization (WHO), the recommended International Nonproprietary Name for Thymosin β4 is "timbetasin" . This protein consists of 43 amino acids with the sequence: SDKPDMAEI EKFDKSKLKK TETQEKNPLP SKETIEQEKQ AGES . It has a molecular weight of 4,921 g/mol .
Thymosin β4 represents a major cellular constituent in many tissues, with intracellular concentrations potentially reaching as high as 0.5 mM . It was the second biologically active peptide isolated from Thymosin Fraction 5 to be completely sequenced and synthesized, following Thymosin α1 .
An interesting aspect of the gene encoding Thymosin β4 is that it escapes X inactivation and has a homolog on the Y chromosome (TMSB4Y) . Notably, complete ablation of the Thymosin β4 gene in mouse models allows apparently normal embryonic development, with the mice remaining fertile as adults, suggesting complex compensatory mechanisms may exist for its functions .
Biological Functions
Tissue Repair and Regeneration
Thymosin β4 promotes cell migration, survival, and tissue regeneration across multiple organ systems . It enhances wound healing through several mechanisms:
-
Promotion of keratinocyte and endothelial cell migration
-
Enhancement of angiogenesis
-
Stimulation of collagen deposition
-
Acceleration of wound contraction
In cardiac tissue, Thymosin β4 promotes myocardial and endothelial cell migration in both embryonic and postnatal cardiomyocytes . It enhances survival of cardiomyocytes in culture by forming a functional complex with PINCH and integrin-linked kinase (ILK), resulting in activation of the survival kinase Akt (protein kinase B) . Following coronary artery ligation in mice, Thymosin β4 treatment upregulated ILK and Akt activity, enhanced early myocyte survival, and improved cardiac function .
Anti-inflammatory Effects
Thymosin β4 exhibits significant anti-inflammatory properties across multiple tissues and disease models . In a mouse model of autoimmune encephalomyelitis, Thymosin β4 treatment markedly decreased the number of inflammatory cells in the brain . In liver injury models mediated by ethanol and lipopolysaccharide, Thymosin β4 prevented activation of nuclear factor kappa B (NF-κB) by blocking the phosphorylation of inhibitory protein IκB, thereby inhibiting production of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .
In a neonatal mouse model of fetal alcohol spectrum disorder, Thymosin β4 treatment effectively blocked ethanol-induced increases in inflammatory factors and decreased the expression of TNF-α and IL-1β . Additionally, Thymosin β4 has been shown to increase the expression of microRNA-146a (miR-146a) in microglial cells, significantly inhibiting the secretion of pro-inflammatory mediators .
Angiogenesis Promotion
Thymosin β4 is a potent promoter of angiogenesis, acting through multiple signaling pathways . It enhances endothelial cell differentiation and migration, thereby promoting blood vessel formation . In models of ischemic injury, Thymosin β4 has been shown to increase angiogenesis via the PI3K/Akt/eNOS signal transduction pathway .
After intraperitoneal injection of Thymosin β4 in rats with cerebral ischemia and reperfusion, researchers observed increased levels of Akt phosphorylation and enhanced expression of endothelial nitric oxide synthase (eNOS) in the cerebral cortex, leading to regeneration of blood vessels around the infarction area and recovery of neurological function .
Anti-apoptotic Activity
Thymosin β4 demonstrates significant anti-apoptotic effects in various cell types, particularly in response to stress or injury . In cardiomyocytes, it forms a functional complex with PINCH and ILK, activating the survival kinase Akt, which in turn promotes cell survival . This anti-apoptotic activity contributes to the tissue-protective effects of Thymosin β4 in models of ischemic injury, where reducing cell death is critical to preserving organ function.
Signaling Pathways and Molecular Mechanisms
PI3K/Akt/eNOS Pathway
One of the primary signaling cascades through which Thymosin β4 exerts its effects is the phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) pathway . Thymosin β4 activates this pathway in several tissue types, promoting angiogenesis, cell survival, and tissue regeneration.
In models of cerebral ischemia and reperfusion, intraperitoneal injection of Thymosin β4 increased Akt phosphorylation and eNOS expression in the cerebral cortex, leading to enhanced blood vessel regeneration around the infarction area . Similarly, in ischemic limb disease models, Thymosin β4 induced angiogenesis via the PI3K/AKT signaling pathway .
Systematic injection of a Thymosin β4-specific C-terminal tetrapeptide enhanced early myocyte survival by activating Akt-mediated signaling, increased coronary vessel growth, and inhibited inflammation in mice and pigs .
Notch Signaling Pathway
Thymosin β4 interacts with the Notch signaling pathway to regulate angiogenesis and fibrosis . In the presence of Thymosin β4, the expression of Notch1 and Notch4 increases in a dose- and time-dependent manner, accelerating lumen formation in blood vessels . When the Notch pathway is inhibited, the efficacy of Thymosin β4 decreases, suggesting that this pathway is crucial for its angiogenic effects .
In the context of liver fibrosis, Thymosin β4 inhibits hepatic stellate cell (HSC) proliferation and activation by inhibiting Notch signaling, markedly reducing the expression levels of Notch2 and Notch3 that are increased in liver cells during fibrosis .
TGF-β/Smad Pathway
The transforming growth factor-beta (TGF-β)/Smad pathway plays a critical role in fibrosis development. Thymosin β4 has been shown to modulate this pathway, particularly in the context of liver fibrosis . Chen et al. reported that Thymosin β4 reduced the expression of TGF-β1, TGFβR II, Smad2, and Smad3 in the liver tissues of mice with bile duct ligation . Similarly, Thymosin β4 reduced TGFβR II expression in human hepatic stellate cells LX-2 in vitro .
By regulating the TGF-β/Smad pathway, Thymosin β4 can reduce the expression of various fibrotic genes, including type I and type II collagen, tissue inhibitors of metalloproteinase-1 and -2 (TIMP-1 and TIMP-2), and plasminogen activator inhibitor (PAI)-1 .
Therapeutic Applications
Cardiovascular Applications
Thymosin β4 shows significant promise in treating cardiovascular conditions, particularly myocardial infarction and ischemia-reperfusion injury . After coronary artery ligation in animal models, Thymosin β4 treatment has resulted in upregulation of ILK and Akt activity in the heart, enhanced early myocyte survival, and improved cardiac function .
Research from Hungary and the United States has demonstrated that Thymosin β4 is expressed in the developing heart and promotes cardiac cell migration and survival . In adult animals, the peptide enhanced myocyte survival and improved cardiac function after coronary artery ligation . Intravenous injections of Thymosin β4 altered the structure of the adult epicardium, increasing the number of cardiac vessels and changing gene expression profiles to resemble those of the embryonic state .
A particularly significant finding is that Thymosin β4 is capable of epicardial progenitor activation even in undamaged hearts, which is necessary for cardiac tissue formation . This discovery suggests that Thymosin β4 may have applications beyond repair of damaged tissue, potentially including preventative cardiovascular treatments.
Neurological Applications
Thymosin β4 exhibits protective effects on the central nervous system (CNS) and has potential applications in treating various neurological conditions . It promotes CNS plasticity and nerve cell regeneration, making it a promising candidate as a neural repair agent .
In experimental autoimmune encephalomyelitis (EAE), Thymosin β4 treatment improved functional recovery by reducing inflammatory infiltration and stimulating oligodendrocyte production . After intraperitoneal injection in rats with cerebral ischemia and reperfusion, Thymosin β4 increased Akt phosphorylation and eNOS expression in the cerebral cortex, leading to blood vessel regeneration around the infarcted area and recovery of neurological function .
Thymosin β4 also exhibits anti-inflammatory effects in the CNS by down-regulating pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, macrophage inflammatory proteins (MIP-1), and mononuclear chemokine protein (MCP-2) . It significantly increases the expression of miR-146a in microglial cells and inhibits the secretion of pro-inflammatory mediators, acting as a key regulator of miR-146a and TLR signals .
Applications in Tissue Fibrosis
Thymosin β4 has shown effectiveness in reducing tissue fibrosis in various organs, including the liver, kidneys, and lungs . It inhibits the proliferation and activation of hepatic stellate cells (HSCs) and attenuates liver fibrosis by inhibiting Notch signaling . In models of bile duct ligation, Thymosin β4 reduced the expression of TGF-β1, TGFβR II, Smad2, and Smad3 in liver tissues .
In addition to liver fibrosis, Thymosin β4 has been used to treat pulmonary hypertension, pulmonary fibrosis, and renal fibrosis . It improves liver function and reduces glomerular injury in animal models, suggesting broad applications in fibrotic diseases across multiple organ systems.
Ophthalmic Applications
Thymosin β4 has been successfully used in clinical trials for ophthalmic conditions, particularly xerophthalmia (dry eye) and corneal injuries . Its ability to promote tissue repair, reduce inflammation, and enhance angiogenesis makes it well-suited for treating eye injuries and conditions.
Cancer Implications
While Thymosin β4 shows therapeutic potential in various conditions, research has also identified its potential role in cancer progression. A study on head and neck squamous cell carcinoma (HNSCC) identified Thymosin β4 (encoded by TMSB4X) as a significantly overexpressed protein in tumor samples compared to paired normal tissue .
These findings suggest that while Thymosin β4 has beneficial effects in tissue repair and regeneration, its expression may need to be carefully monitored in cancer contexts, where it might contribute to tumor progression.
Effects on Gene Expression and Biomarkers
The biological effects of Thymosin β4 are partly mediated through changes in gene expression. In a study examining electroacupuncture tolerance (EAT), researchers found that Thymosin β4 affects the expression of various opioid and anti-opioid peptides and their receptors in different brain regions .
Table 1: Correlation Between Thymosin β4 Levels and Expression of Opioid and Anti-Opioid Peptides in Various Brain Regions
Brain Region | Positively Correlated with Tβ4 | Negatively Correlated with Tβ4 |
---|---|---|
Thalamus | OFQ | ENK, DYN, END, MOR |
Hypothalamus | OFQ, CCK-8 | ENK, DYN, END, MOR |
Midbrain | CCK-8 | ENK, DYN, END, MOR |
Medulla | Not specified in data | ENK, DYN, END, MOR |
Note: OFQ = Orphanin FQ, CCK-8 = Cholecystokinin octapeptide, ENK = Encephalin, DYN = Dynorphin, END = Endorphin, MOR = Mu opioid receptor
These correlations demonstrate that Thymosin β4 interacts with neurotransmitter systems involved in pain perception and analgesia, providing insights into its neurological effects beyond direct tissue repair.
The anti-aging potential of Thymosin β4 is particularly noteworthy. Research has shown that its administration in healthy animal models can increase the number of cardiac vessels, alter gene expression, and produce epicardial progenitor cells in an undamaged heart . These findings suggest that Thymosin β4 may have applications beyond treating specific injuries or diseases, potentially as a preventative or anti-aging therapy.
Challenges and Future Research Directions
Despite its promising therapeutic potential, several challenges remain in the clinical development of Thymosin β4-based treatments:
-
The dual role of Thymosin β4 in tissue repair and potential cancer progression requires careful consideration in specific patient populations
-
Optimal delivery methods for different target tissues need further development
-
Long-term effects of Thymosin β4 treatment require more extensive study
-
The complex interactions between Thymosin β4 and various signaling pathways need further elucidation to optimize therapeutic applications
Future research directions should focus on:
-
Developing targeted delivery systems for specific tissues
-
Conducting larger clinical trials to establish efficacy and safety in human subjects
-
Exploring the potential of Thymosin β4 derivatives or fragments with enhanced therapeutic properties
-
Investigating combination therapies that maximize the beneficial effects of Thymosin β4 while minimizing potential risks
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume